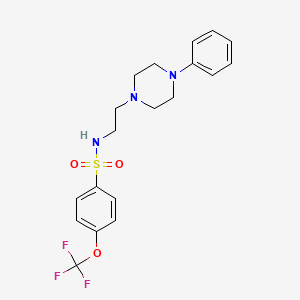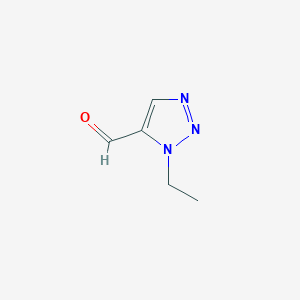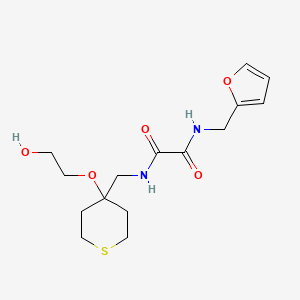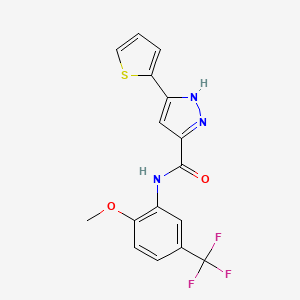
N-(2-(4-phenylpiperazin-1-yl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(4-phenylpiperazin-1-yl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide, commonly known as TPB, is a chemical compound that has been extensively studied for its potential use in scientific research. TPB is a sulfonamide derivative that has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for further investigation.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization of Derivatives
Derivatives of closely related sulfonamide compounds have been synthesized and characterized, demonstrating potential applications in anti-inflammatory, analgesic, antioxidant, anticancer, and antiviral (particularly against HCV) activities. These compounds were evaluated for their biological activities and showed significant potential without causing tissue damage in liver, kidney, colon, and brain, compared to controls or reference drugs (Küçükgüzel et al., 2013).
Biochemical Evaluation as Enzyme Inhibitors
Sulfonamide compounds have been evaluated for their role as inhibitors of specific enzymes. For example, N-(4-phenylthiazol-2-yl)benzenesulfonamides were studied for their inhibitory effects on kynurenine 3-hydroxylase, an enzyme involved in the kynurenine pathway, which is significant in the pathophysiology of several diseases. These compounds exhibited high-affinity inhibition, providing insights into potential therapeutic applications for neurological disorders (Röver et al., 1997).
Carbonic Anhydrase Inhibition
Benzenesulfonamides incorporating triazole moieties have been identified as highly effective inhibitors of carbonic anhydrase, an enzyme involved in many physiological and pathological processes. These inhibitors have potential applications in treating conditions like glaucoma through lowering intraocular pressure (Nocentini et al., 2016).
Anticancer Activity
Novel sulfonamide derivatives have been synthesized and tested for their anticancer activity, apoptosis-inducing activity, and metabolic stability. These studies contribute to the development of potential therapeutic agents targeting various cancer types, demonstrating the diverse applicability of sulfonamide derivatives in oncology (Żołnowska et al., 2016).
Endothelin Receptor Antagonism
Sulfonamide derivatives have been studied for their potential as endothelin receptor antagonists, offering a therapeutic avenue for conditions associated with endothelin, such as vasospasm following subarachnoid hemorrhage. This research highlights the therapeutic potential of sulfonamide derivatives in cardiovascular diseases (Zuccarello et al., 1996).
Eigenschaften
IUPAC Name |
N-[2-(4-phenylpiperazin-1-yl)ethyl]-4-(trifluoromethoxy)benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22F3N3O3S/c20-19(21,22)28-17-6-8-18(9-7-17)29(26,27)23-10-11-24-12-14-25(15-13-24)16-4-2-1-3-5-16/h1-9,23H,10-15H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGKLGDNOKSXQFM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCNS(=O)(=O)C2=CC=C(C=C2)OC(F)(F)F)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22F3N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2Z)-2-[(2,4-difluorophenyl)imino]-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B2407936.png)










![2-[10,12-Dichloro-4-methyl-6-(4-methylphenyl)-1,5,6,8-tetrazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaen-2-yl]benzaldehyde](/img/structure/B2407955.png)
![(4-(6-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(methylsulfonyl)piperidin-3-yl)methanone](/img/structure/B2407956.png)
![7-[2-Hydroxy-3-(4-methoxy-phenoxy)-propyl]-1,3-dimethyl-8-phenylamino-3,7-dihydro-purine-2,6-dione](/img/structure/B2407958.png)